Structural Characterization of 2-[Benzyl(methyl)amino]acetic acid hydrochloride: A Comprehensive Analytical Guide
Structural Characterization of 2-[Benzyl(methyl)amino]acetic acid hydrochloride: A Comprehensive Analytical Guide
Executive Overview
The structural elucidation of small-molecule pharmaceutical intermediates and industrial building blocks requires a rigorous, multi-modal analytical approach. 2-[Benzyl(methyl)amino]acetic acid hydrochloride —commonly referred to as N-benzyl-N-methylglycine hydrochloride (CAS Number: 324795-59-7)—is a highly versatile synthetic intermediate. Derivatives of this specific molecular framework have garnered significant attention for their performance in complex industrial applications, including their use as highly efficient pour point depressants for waxy crude oils[1].
As a hydrochloride salt of a tertiary amine-containing amino acid, this molecule presents unique analytical challenges, particularly regarding its hygroscopicity, solubility profile, and ionization behavior. This technical guide establishes a self-validating, highly reliable framework for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared Spectroscopy (FTIR).
Part 1: Molecular Architecture & Physicochemical Profiling
Before initiating any instrumental analysis, it is critical to define the expected physicochemical parameters of the analyte. This establishes the theoretical baseline against which empirical data will be cross-validated.
Table 1: Physicochemical Properties of N-benzyl-N-methylglycine HCl
| Parameter | Value / Description |
| IUPAC Name | 2-[Benzyl(methyl)amino]acetic acid hydrochloride |
| CAS Registry Number | 324795-59-7 |
| Molecular Formula | C₁₀H₁₃NO₂ · HCl (C₁₀H₁₄ClNO₂) |
| Exact Mass (Free Base) | 179.0946 Da |
| Molecular Weight (Salt) | 215.68 g/mol |
| Physical State | Solid (typically crystalline powder) |
| Key Functional Groups | Carboxylic acid (-COOH), Tertiary amine salt (-NH⁺-), Benzyl aromatic ring |
Part 2: Core Analytical Workflows
To ensure absolute scientific integrity, our analytical strategy employs orthogonal techniques. The following workflow illustrates the logical progression from sample preparation to structural confirmation.
Analytical workflow for the structural elucidation of N-benzyl-N-methylglycine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Design: Because the analyte is a hydrochloride salt, it exhibits poor solubility in non-polar solvents like CDCl₃. While D₂O provides excellent solubility, it causes rapid deuterium exchange with the acidic protons (-COOH and -NH⁺), rendering them invisible in the ¹H spectrum. Therefore, strictly anhydrous DMSO-d₆ is selected as the solvent. It easily dissolves the polar salt while preserving the broad, downfield exchangeable proton signals critical for confirming the intact salt form rather than the zwitterionic free base [4].
Self-Validating Protocol:
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Sample Preparation: Accurately weigh 15.0 ± 0.5 mg of the analyte.
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Solvation: Dissolve the solid in 600 µL of anhydrous DMSO-d₆ (isotopic purity ≥ 99.9%) containing 0.03% (v/v) tetramethylsilane (TMS).
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Homogenization: Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution, preventing magnetic field inhomogeneities and line-broadening from particulate matter.
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Instrument Setup: Transfer to a precision 5 mm NMR tube. Insert into a 400 MHz (or higher) spectrometer.
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Tuning & Shimming: Tune the probe to the ¹H and ¹³C frequencies. Lock onto the deuterium signal of DMSO. Perform automated gradient shimming (Z1-Z5) followed by manual fine-tuning to achieve a TMS line width at half-height (FWHM) of ≤ 0.5 Hz.
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Acquisition: Acquire the ¹H spectrum (16 transients, 1 s relaxation delay) and ¹³C spectrum (1024 transients, 2 s relaxation delay, ¹H decoupling).
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Processing: Apply a 0.3 Hz exponential window function for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct manually.
Table 2: Expected ¹H and ¹³C NMR Assignments in DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 10.5 – 12.0 | Broad singlet | 2H | -COOH and -NH⁺ (Exchangeable) |
| ¹H | 7.40 – 7.60 | Multiplet | 5H | Aromatic protons (Benzyl ring) |
| ¹H | ~ 4.30 | Singlet / Broad | 2H | Ph-CH₂ -N (Benzylic CH₂) |
| ¹H | ~ 4.00 | Singlet / Broad | 2H | N-CH₂ -COOH (Glycine backbone) |
| ¹H | ~ 2.80 | Singlet | 3H | N-CH₃ |
| ¹³C | ~ 168.0 | Singlet | 1C | -C OOH (Carbonyl) |
| ¹³C | 128.5 – 131.0 | Multiple | 6C | Aromatic carbons (1 ipso, 5 CH) |
| ¹³C | ~ 59.0 | Singlet | 1C | Ph-C H₂-N |
| ¹³C | ~ 54.0 | Singlet | 1C | N-C H₂-COOH |
| ¹³C | ~ 40.5 | Singlet | 1C | N-C H₃ |
High-Resolution Mass Spectrometry (HRMS-ESI)
Causality of Experimental Design: Electrospray Ionization (ESI) is the premier soft-ionization technique for this molecule. Because the compound is a hydrochloride salt, it readily dissociates in polar solvents, yielding the pre-ionized protonated free base [M+H]⁺. Operating in positive ion mode (ESI+) prevents in-source fragmentation of the relatively labile benzyl-nitrogen bond, allowing for accurate intact mass measurement [3].
ESI positive mode ionization pathway for hydrochloride salt dissociation.
Self-Validating Protocol:
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Stock Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade methanol.
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Working Dilution: Dilute the stock 1:1000 in a diluent of 50:50 Methanol:Milli-Q Water containing 0.1% (v/v) Formic Acid. The acidic modifier ensures complete protonation and suppresses unwanted sodium adducts ([M+Na]⁺).
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System Blank: Inject the pure diluent first to establish a baseline and verify the absence of carryover or background isobaric interferences.
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Sample Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min into the ESI source.
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Source Optimization: Set the capillary voltage to +3.0 kV, cone voltage to 25 V, and desolvation temperature to 250 °C.
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Mass Calibration (Lock Mass): Co-infuse Leucine Enkephalin (m/z 556.2771) at 2 µL/min. The software must continuously correct the mass axis against this known standard to guarantee mass accuracy within ±5 ppm.
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Acquisition: Scan the mass range of m/z 50–500 in positive ion mode for 2 minutes. The expected exact mass for the [M+H]⁺ ion (C₁₀H₁₄NO₂⁺) is m/z 180.1025 .
Attenuated Total Reflectance FTIR (ATR-FTIR)
Causality of Experimental Design: Hydrochloride salts of amino acid derivatives are frequently hygroscopic. Traditional sample preparation using KBr pellets exposes the sample to atmospheric moisture, which introduces a massive, broad O-H stretch artifact around 3400 cm⁻¹, masking the critical N-H⁺ and C-H stretching regions. Attenuated Total Reflectance (ATR) requires zero sample preparation, minimizing moisture exposure and artifact generation.
Self-Validating Protocol:
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Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to fully evaporate.
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Background Validation: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) of the ambient atmosphere. This step is critical to mathematically subtract CO₂ and atmospheric water vapor from the final data.
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Sample Application: Deposit approximately 2–3 mg of the solid hydrochloride salt directly onto the center of the crystal.
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Pressure Application: Lower the ATR anvil and apply consistent pressure until the force gauge indicates optimal contact. Poor contact leads to artificially low absorbance at high wavenumbers.
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Acquisition & Processing: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution) over the range of 4000–400 cm⁻¹. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by automatic baseline correction.
Table 3: Key Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 2500 – 2700 | Broad, Medium | N-H⁺ stretch (characteristic of tertiary amine HCl salts) |
| ~ 1720 – 1740 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| ~ 1450 & 1495 | Medium | C=C aromatic ring stretch |
| ~ 1200 – 1250 | Strong | C-O stretch (Carboxylic acid) |
| ~ 700 & 740 | Strong, Sharp | Mono-substituted benzene ring (out-of-plane C-H bend) |
Part 3: Data Synthesis & Structural Validation
The true power of this analytical methodology lies in the orthogonal synthesis of the generated data.
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HRMS confirms the exact atomic composition (C₁₀H₁₄NO₂⁺) with sub-5 ppm mass accuracy, proving the molecular formula.
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NMR provides the definitive connectivity map. The integration of 5 aromatic protons against the 3-proton methyl singlet and two distinct 2-proton methylene environments perfectly satisfies the spatial arrangement of the benzyl and glycine moieties.
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FTIR confirms the functional group integrity in the solid state, specifically validating the presence of the protonated tertiary amine (N-H⁺ stretch) and the un-ionized carboxylic acid (C=O stretch at ~1720 cm⁻¹), which proves the material exists as the hydrochloride salt rather than an internal zwitterion.
By executing these self-validating protocols, researchers can confidently certify the structural identity and purity of 2-[Benzyl(methyl)amino]acetic acid hydrochloride for downstream synthetic or industrial applications.
References
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Li, X., et al. (2023). "Synthesis and Performance Testing of Maleic Anhydride–Ene Monomers Multicomponent Co-Polymers as Pour Point Depressant for Crude Oil". Polymers, 15(19), 3933. URL:[Link][1]
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Kebarle, P., & Verkerk, U. H. (2009). "Electrospray ionization mass spectrometry". Mass Spectrometry Reviews, 28(6), 898-917. URL:[Link]
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Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry". Elsevier. URL:[Link]
